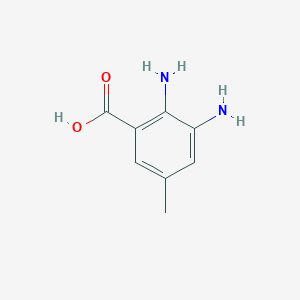

2,3-Diamino-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Diamino-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Protein Aging

One of the most notable applications of 2,3-diamino-5-methylbenzoic acid is its role in inhibiting nonenzymatic cross-linking of proteins, which is a key factor in the aging process. The compound has been shown to react with early glycosylation products, preventing the formation of advanced glycosylation end products (AGEs) that contribute to protein cross-linking and subsequent aging-related pathologies .

Case Study : A study indicated that administering this compound could help mitigate conditions associated with diabetes by preventing the accumulation of AGEs in structural proteins such as collagen and elastin. This suggests potential therapeutic applications for age-related diseases and diabetes complications .

Biochemical Reagent

This compound is utilized as a biochemical reagent in various laboratory settings. Its properties allow it to serve as an intermediate in the synthesis of more complex organic molecules. This application is crucial for researchers developing new compounds for pharmaceuticals and other chemical products .

Applications Include :

- Synthesis of pharmaceutical intermediates.

- Development of new biochemical assays.

Therapeutic Implications

The therapeutic implications of this compound extend to its potential use in treating conditions associated with protein cross-linking and aging. By inhibiting the formation of AGEs, it may reduce the risk of several diseases, including:

- Diabetic kidney disease

- Retinopathy

- Osteoarthritis

This compound's ability to improve the longevity and functionality of structural proteins opens avenues for treating age-related degenerative diseases .

Data Table: Summary of Applications

| Application | Description | Potential Benefits |

|---|---|---|

| Inhibition of Protein Aging | Prevents formation of AGEs through reaction with glycosylation products | Reduces risk of diabetes complications and aging diseases |

| Biochemical Reagent | Serves as an intermediate in organic synthesis | Facilitates development of new pharmaceuticals |

| Therapeutic Implications | Potential treatment for diseases related to protein cross-linking | Improves quality of life for patients with chronic diseases |

Propiedades

Número CAS |

37901-87-4 |

|---|---|

Fórmula molecular |

C8H10N2O2 |

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

2,3-diamino-5-methylbenzoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12) |

Clave InChI |

XOLFHIHEIGMPNC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)N)N)C(=O)O |

SMILES canónico |

CC1=CC(=C(C(=C1)N)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.